An In-depth Technical Guide to Oxazine 170 Perchlorate: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to Oxazine 170 Perchlorate: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazine (B8389632) 170 perchlorate (B79767) is a cationic laser dye belonging to the oxazine family, known for its strong absorption and fluorescence in the red region of the visible spectrum. Its robust photophysical properties and sensitivity to environmental changes make it a valuable tool in various scientific and technological fields, including laser spectroscopy, fluorescence imaging, and the development of chemical sensors. This guide provides a comprehensive overview of the chemical structure, physicochemical and photophysical properties, and key applications of Oxazine 170 perchlorate, with a focus on its use in biosensing.
Chemical Structure and Identification
Oxazine 170 perchlorate is a heterocyclic compound with a core oxazine ring system. The positive charge is delocalized across the chromophore.
| Identifier | Value |
| Chemical Name | Oxazine 170 perchlorate |
| Synonyms | Oxazine 720, LD 690 perchlorate |
| CAS Number | 62669-60-7[1][2][3] |
| Molecular Formula | C₂₁H₂₂N₃O·ClO₄[2] |
| Molecular Weight | 431.87 g/mol [2][3] |
| Chemical Structure |
|
| SMILES | CCNC1=CC2=C(C=C1C)N=C1C=C(C(=--INVALID-LINK--CC)C=C1O2)C.[O-]Cl(=O)(=O)=O |
| InChI | InChI=1S/C21H21N3O.ClHO4/c1-4-22-16-11-19-18(10-13(16)3)24-21-15-9-7-6-8-14(15)17(23-5-2)12-20(21)25-19;2-1(3,4)5/h6-12,23H,4-5H2,1-3H3;(H,2,3,4,5)[2] |
Physicochemical Properties
Oxazine 170 perchlorate is typically a solid powder with a melting point of approximately 260 °C (with decomposition).[3] It is soluble in various organic solvents, including methanol (B129727) and ethanol.
Photophysical Properties
Oxazine 170 perchlorate is well-characterized by its strong absorption and emission in the red portion of the electromagnetic spectrum. These properties are solvent-dependent.
| Property | Value | Solvent | Reference |
| Absorption Maximum (λmax) | 613.25 nm | Methanol | [1] |
| 621 nm | Ethanol | [4] | |
| 624 nm | - | [3] | |
| Molar Extinction Coefficient (ε) | 83,000 M⁻¹cm⁻¹ | Methanol | [1] |
| Emission Maximum (λem) | ~645 nm | - | [5] |
| 648 nm | Ethanol | [4] | |
| Fluorescence Quantum Yield (ΦF) | 0.63 | Methanol | [1] |
Experimental Protocols
Measurement of Absorption Spectrum
Objective: To determine the absorption spectrum and the wavelength of maximum absorption (λmax) of Oxazine 170 perchlorate.
Materials:
-
Oxazine 170 perchlorate
-
Spectroscopic grade methanol
-
Volumetric flasks
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of Oxazine 170 perchlorate in methanol of a known concentration (e.g., 1 mM).
-
From the stock solution, prepare a series of dilutions in methanol. The final concentrations should result in absorbance values between 0.1 and 1.0 at the λmax to ensure linearity according to the Beer-Lambert law.
-
Fill a quartz cuvette with methanol to serve as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum over the desired wavelength range (e.g., 400-800 nm).
-
Replace the blank with a cuvette containing one of the Oxazine 170 perchlorate solutions.
-
Record the absorption spectrum.
-
The wavelength at which the highest absorbance is observed is the λmax.
-
The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.
Measurement of Fluorescence Emission Spectrum
Objective: To determine the fluorescence emission spectrum and the wavelength of maximum emission (λem) of Oxazine 170 perchlorate.
Materials:
-
Dilute solution of Oxazine 170 perchlorate in methanol (absorbance at excitation wavelength < 0.1)
-
Quartz fluorescence cuvettes
-
Fluorometer
Procedure:
-
Prepare a dilute solution of Oxazine 170 perchlorate in methanol. The absorbance at the chosen excitation wavelength should be below 0.1 to avoid inner filter effects.
-
Place the cuvette containing the sample in the fluorometer.
-
Set the excitation wavelength. This is typically at or near the absorption maximum (λmax).
-
Scan a range of emission wavelengths (e.g., from the excitation wavelength + 10 nm to 850 nm).
-
The resulting spectrum is the fluorescence emission spectrum, and the wavelength with the highest intensity is the λem.
Determination of Fluorescence Quantum Yield (Relative Method)
Objective: To determine the fluorescence quantum yield (ΦF) of Oxazine 170 perchlorate relative to a standard of known quantum yield.
Materials:
-
Oxazine 170 perchlorate solution
-
A standard fluorescent dye solution with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, ΦF = 0.95)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a series of dilute solutions of both the sample (Oxazine 170 perchlorate) and the reference standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.
-
Measure the absorption spectra of all solutions.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength, slit widths, and other instrument settings.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Determine the slope of the linear fit for both the sample (msample) and the standard (mstd).
-
Calculate the quantum yield of the sample using the following equation:
ΦF, sample = ΦF, std * (msample / mstd) * (ηsample² / ηstd²)
where η is the refractive index of the solvent. If the same solvent is used for both, the equation simplifies to:
ΦF, sample = ΦF, std * (msample / mstd)
Applications in Biosensing
Oxazine 170 perchlorate has been successfully employed in the development of optical sensors for biologically relevant analytes such as ammonia (B1221849) and urea (B33335).
Ammonia Sensing
The sensing mechanism for ammonia is based on the deprotonation of the Oxazine 170 perchlorate dye in the presence of ammonia. This chemical reaction leads to a change in the dye's electronic structure, resulting in a measurable shift in its absorption and fluorescence spectra.
Caption: Workflow for an optical ammonia sensor based on Oxazine 170 perchlorate.
Urea Biosensing
A urea biosensor can be fabricated by coupling the ammonia-sensing capability of Oxazine 170 perchlorate with the enzyme urease. Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide. The produced ammonia then interacts with the dye, leading to a detectable optical signal that is proportional to the initial urea concentration.[]
References
- 1. Fabrication and calibration of Oxazine-based optic fiber sensor for detection of ammonia in water [opg.optica.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in fluorescence chemosensors for ammonia sensing in the solution and vapor phases - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06529K [pubs.rsc.org]
- 5. Virtual Labs [mfs-iiith.vlabs.ac.in]
